Cimiracemoside C: A Technical Guide to its Molecular Structure, Bioactivity, and Associated Signaling Pathways
Cimiracemoside C: A Technical Guide to its Molecular Structure, Bioactivity, and Associated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimiracemoside C, a cycloartane (B1207475) triterpenoid (B12794562) glycoside isolated from plants of the Actaea genus (formerly Cimicifuga), has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the molecular structure of Cimiracemoside C, its known biological activities with a focus on its role as an AMP-activated protein kinase (AMPK) activator, and the associated signaling pathways. Detailed experimental protocols for its isolation and for assays to evaluate its bioactivity are also presented to facilitate further research and development.
Molecular Structure of Cimiracemoside C
Cimiracemoside C is a complex natural product with a multi-ring structure characteristic of cycloartane triterpenoids, featuring a glycosidic linkage to a sugar moiety.
Chemical and Physical Properties
A summary of the key identifiers and physicochemical properties of Cimiracemoside C is provided in Table 1.[1]
| Property | Value | Source |
| Molecular Formula | C35H56O9 | PubChem[1] |
| Molecular Weight | 620.8 g/mol | PubChem[1] |
| IUPAC Name | (2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.0¹,¹⁸.0³,¹⁷.0⁴,¹⁴.0⁷,¹².0¹²,¹⁴]tetracosan-9-yl]oxy]oxane-3,4,5-triol | PubChem[1] |
| CAS Number | 256925-92-5 | PubChem[1] |
| SMILES | C[C@@H]1C[C@@H]2--INVALID-LINK--C)(C)C)O[C@H]8--INVALID-LINK--O)O)O)C)O2">C@HC(C)(C)O | PubChem[1] |
| InChI | InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 | PubChem[1] |
| InChIKey | BTPYUWOBZFGKAI-BKJHYQRZSA-N | PubChem[1] |
2D Structural Representation
The 2D chemical structure of Cimiracemoside C is depicted below, illustrating the intricate arrangement of its fused rings and the attached arabinopyranoside sugar.
(Image of the 2D structure of Cimiracemoside C would be placed here if image generation were supported)
Biological Activity and Therapeutic Potential
Cimiracemoside C, an active component of Cimicifuga racemosa (black cohosh), has been identified as an activator of AMP-activated protein kinase (AMPK). This activity positions Cimiracemoside C as a compound of interest for its potential therapeutic effects, particularly in the context of metabolic diseases such as diabetes.
Cimiracemoside C and the AMPK Signaling Pathway
AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic processes. Activation of AMPK can lead to a cascade of events that collectively enhance cellular energy production and reduce energy consumption. The known effect of Cimiracemoside C is the activation of this key metabolic regulator.
AMPK Signaling Pathway Diagram
The following diagram illustrates the central role of AMPK in cellular metabolism and highlights the downstream effects of its activation, a process initiated by Cimiracemoside C.
Experimental Protocols
This section provides detailed methodologies for the isolation of Cimiracemoside C from its natural source and for key experiments to characterize its biological activity.
Isolation and Purification of Triterpenoid Glycosides from Actaea racemosa
The following is a general protocol for the isolation of triterpenoid glycosides, including Cimiracemoside C, from the rhizomes of Actaea racemosa. This protocol is based on established phytochemical methods.
Workflow for Triterpenoid Glycoside Isolation
Detailed Methodology:
-
Plant Material and Extraction:
-
Dried rhizomes of Actaea racemosa are milled into a fine powder.
-
The powdered material is exhaustively extracted with 80% ethanol (B145695) at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.
-
-
Concentration:
-
The resulting ethanolic extracts are combined and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Chromatographic Separation:
-
The crude extract is subjected to column chromatography. A variety of stationary phases can be used, including silica gel, C18 reverse-phase silica, and Sephadex LH-20.
-
The column is eluted with a gradient of solvents, for example, a mixture of n-butanol, acetic acid, and water, to separate the components based on their polarity.
-
-
Fraction Analysis and Purification:
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing triterpenoid glycosides.
-
Fractions containing compounds of interest are pooled and subjected to further purification steps, such as preparative HPLC, to isolate pure Cimiracemoside C.
-
-
Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
In Vitro AMPK Activation Assay
This protocol describes a method to determine the ability of Cimiracemoside C to activate AMPK in a cell-based assay.
Methodology:
-
Cell Culture:
-
Cells, such as C2C12 myoblasts or HepG2 hepatocytes, are cultured in an appropriate medium until they reach the desired confluency.
-
-
Compound Treatment:
-
The cells are treated with varying concentrations of Cimiracemoside C or a vehicle control (e.g., DMSO) for a specified period (e.g., 2 hours).
-
-
Cell Lysis:
-
After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
The protein concentration of the cell lysates is determined using a standard method, such as the Bradford or BCA assay.
-
-
AMPK Activation Analysis:
-
The activation of AMPK is assessed by measuring the phosphorylation of AMPK at Threonine 172 (Thr172) and the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC) at Serine 79 (Ser79), relative to the total AMPK and ACC protein levels, respectively. This can be done using:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC.
-
HTRF (Homogeneous Time-Resolved Fluorescence) Assay: A commercially available HTRF assay kit can be used for a high-throughput quantitative measurement of AMPK phosphorylation.[2]
-
-
Cellular Glucose Uptake Assay
This protocol outlines a method to measure the effect of Cimiracemoside C on glucose uptake in cells, a downstream effect of AMPK activation.
Methodology:
-
Cell Culture and Differentiation:
-
Cells, such as 3T3-L1 preadipocytes or L6 myoblasts, are cultured and differentiated into adipocytes or myotubes, respectively, as these cell types are responsive to stimuli that regulate glucose uptake.
-
-
Compound Treatment:
-
Differentiated cells are serum-starved for a period (e.g., 2-4 hours) and then treated with various concentrations of Cimiracemoside C or a vehicle control. A positive control, such as insulin, should also be included.
-
-
Glucose Uptake Measurement:
-
Glucose uptake is measured using a fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), or a radiolabeled glucose analog like [³H]-2-deoxyglucose.
-
After compound treatment, the cells are incubated with the glucose analog for a defined period.
-
The uptake is stopped by washing the cells with ice-cold PBS.
-
-
Quantification:
-
For 2-NBDG, the fluorescence intensity is measured using a fluorescence plate reader or flow cytometer.
-
For radiolabeled glucose, the cells are lysed, and the radioactivity is measured using a scintillation counter.
-
The results are normalized to the protein content of the cell lysates.
-
In Vivo Anti-Diabetic Activity Assay
This protocol provides a framework for evaluating the anti-diabetic effects of Cimiracemoside C in an animal model of diabetes.
Methodology:
-
Animal Model:
-
Diabetes is induced in rodents (e.g., mice or rats) using a chemical agent like streptozotocin (B1681764) (STZ) or by using a genetic model of diabetes.
-
-
Compound Administration:
-
Diabetic animals are treated with Cimiracemoside C, a vehicle control, or a standard anti-diabetic drug (e.g., metformin) via oral gavage or another appropriate route for a specified duration (e.g., several weeks).
-
-
Monitoring of Diabetic Parameters:
-
Fasting Blood Glucose: Blood glucose levels are measured periodically from tail vein blood samples using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed to assess glucose disposal. Animals are fasted overnight, and a baseline blood glucose level is measured. A glucose solution is then administered orally, and blood glucose levels are monitored at various time points (e.g., 15, 30, 60, 90, and 120 minutes) thereafter.
-
-
Data Analysis:
-
The area under the curve (AUC) for the OGTT is calculated to compare glucose tolerance between the different treatment groups.
-
Changes in fasting blood glucose levels over the treatment period are also analyzed.
-
Conclusion
Cimiracemoside C is a structurally complex triterpenoid glycoside with promising biological activity as an AMPK activator. This property suggests its potential for development as a therapeutic agent for metabolic disorders. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the molecular mechanisms and therapeutic applications of this intriguing natural product. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential in drug discovery and development.
